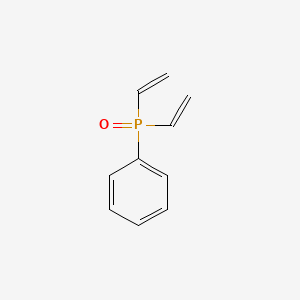

Divinylphenylphosphine oxide

Description

Structure

3D Structure

Properties

CAS No. |

13815-96-8 |

|---|---|

Molecular Formula |

C10H11OP |

Molecular Weight |

178.17 g/mol |

IUPAC Name |

bis(ethenyl)phosphorylbenzene |

InChI |

InChI=1S/C10H11OP/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 |

InChI Key |

QJPDCMIFPPRCFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CP(=O)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Divinylphenylphosphine Oxide

Established Synthetic Pathways: Vinylmagnesium Bromide Reactions

The reaction involving vinylmagnesium bromide stands as a cornerstone for the synthesis of divinylphenylphosphine (B1596507) oxide. This method has been foundational in providing access to this important chemical building block.

Reaction of Phenylphosphonic Dichloride with Vinylmagnesium Bromide

A key and well-documented method for synthesizing divinylphenylphosphine oxide involves the reaction of phenylphosphonic dichloride with vinylmagnesium bromide. publish.csiro.au In this procedure, two mole equivalents of vinylmagnesium bromide are reacted with phenylphosphonic dichloride in a tetrahydrofuran (B95107) (THF) solvent. publish.csiro.au This reaction is highly effective, yielding this compound in significant quantities. Specifically, a yield of 72% has been reported for this transformation. publish.csiro.auresearchgate.net

Influence of Reaction Conditions on Product Formation and Purity

The conditions under which the reaction is conducted play a critical role in the successful formation and purity of this compound. A crucial parameter is the reaction temperature. For instance, carrying out the reaction in tetrahydrofuran at a significantly low temperature of -70°C has been shown to be effective. publish.csiro.auresearchgate.net Maintaining a low temperature is essential for controlling the reactivity of the Grignard reagent and minimizing the formation of unwanted byproducts.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| Phenylphosphonic Dichloride | Vinylmagnesium Bromide (2 equiv.) | Tetrahydrofuran | -70°C | 72% publish.csiro.auresearchgate.net |

This table summarizes the optimized reaction conditions for the synthesis of this compound.

Advanced Synthetic Approaches to this compound Derivatives

While the Grignard-based synthesis is well-established, the field of organic synthesis is continually evolving, leading to the development of advanced methodologies for preparing derivatives of this compound. These modern approaches often focus on improving efficiency, functional group tolerance, and the ability to introduce diverse structural motifs.

Recent advancements have included the development of metal-free tandem reactions for the synthesis of complex phosphine (B1218219) oxide-containing heterocycles. For example, a variety of chroman-4-ones bearing phosphine oxide motifs have been synthesized from diphenylphosphine (B32561) oxides and alkenyl aldehydes. nih.gov This particular method utilizes potassium persulfate (K2S2O8) as an oxidant and is conducted in a mixed solvent system of DMSO and water under a nitrogen atmosphere. nih.gov This approach is noted for its environmentally benign conditions and broad substrate scope, providing the desired products in moderate yields. nih.gov

Furthermore, research into the functionalization of this compound itself has led to the preparation of various derivatives. For instance, heating this compound with an excess of aqueous methylamine (B109427) or allylamine (B125299) results in almost quantitative yields of 1-methyl- or 1-allyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide, respectively. publish.csiro.auresearchgate.net These subsequent reactions highlight the utility of this compound as a precursor to more complex molecular architectures.

| Reactants | Reagents/Conditions | Product | Yield |

| This compound, aqueous methylamine (20% excess) | Reflux, 6h | 1-methyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide | Nearly quantitative publish.csiro.auresearchgate.net |

| This compound, aqueous allylamine (20% excess) | Reflux, 6h | 1-allyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide | Nearly quantitative publish.csiro.auresearchgate.net |

| Diphenylphosphine oxides, Alkenyl aldehydes | K2S2O8, DMSO/H2O, N2, 18h | Phosphinoylchroman-4-ones | Moderate nih.gov |

This table presents examples of advanced synthetic methods for preparing derivatives from phosphine oxides.

Chemical Reactivity and Transformation Studies of Divinylphenylphosphine Oxide

Nucleophilic Addition Reactions

The electron-withdrawing nature of the phosphine (B1218219) oxide group activates the vinyl groups towards nucleophilic attack, making Michael-type additions a prominent feature of its chemistry. wikipedia.orgmasterorganicchemistry.com

Divinylphenylphosphine (B1596507) oxide readily undergoes double Michael addition reactions with primary and secondary amines. wikipedia.org This reaction involves the conjugate addition of the amine's nucleophilic nitrogen to the β-carbon of the vinyl groups. masterorganicchemistry.com

A key application of the double Michael addition is the synthesis of saturated six-membered P,N-heterocycles. Research has shown that reacting divinylphenylphosphine oxide with primary amines, such as aqueous methylamine (B109427) or allylamine (B125299), under reflux conditions leads to the formation of the corresponding 4-phenylperhydro-1,4-azaphosphorine 4-oxides in nearly quantitative yields. researchgate.net This intramolecular cyclization proceeds via the sequential addition of the N-H bonds across the two vinyl groups. researchgate.net

An attempt to synthesize the parent 4-phenylperhydro-1,4-azaphosphorine 4-oxide using ammonium (B1175870) hydroxide (B78521) resulted instead in the formation of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide, albeit in low yield, indicating a competitive reaction pathway under those specific conditions. researchgate.net

Table 1: Synthesis of Perhydroazaphosphorine Oxides

| Reactant Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous Methylamine (20% excess) | Heated under reflux for 6h | 1-Methyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide | ~100% | researchgate.net |

| Aqueous Allylamine (20% excess) | Heated under reflux for 6h | 1-Allyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide | ~100% | researchgate.net |

The reactivity of this compound with amines has been harnessed for materials science applications. Specifically, it can be used for the in situ synthesis of phosphine oxide-based macromolecules within a polymer matrix through a Michael addition reaction during reactive extrusion. researchgate.net In one study, this compound was reacted with piperazine (B1678402) in a polyamide 6 (PA6) matrix. researchgate.net This process forms oligomeric or low-molecular-weight polymeric phosphine oxide structures that become physically entangled within the host polymer, a principle that has also been demonstrated with the related trivinylphosphine (B117729) oxide. researchgate.net This method is explored as a route to developing non-leaching, phosphorus-based flame retardant materials. researchgate.net

The activated double bonds in vinyl phosphine oxides are also susceptible to attack by phosphorus-based nucleophiles. For instance, dialkylphosphinous acids have been shown to add to the related compound diphenylvinylphosphine (B1198819) oxide. researchgate.net This type of reaction, a phospha-Michael addition, can proceed without a catalyst in toluene (B28343) or in the presence of an alkali catalyst in DMSO, yielding P,P-dialkyl-P′,P′-diphenylethylenediphosphine dioxides. researchgate.net This demonstrates the general capability of the vinyl group in phosphine oxides to react with P-H compounds, a process known as hydrophosphinylation. researchgate.net

Michael Addition with Primary and Secondary Amines

Cycloaddition Reactions of the Vinyl Moieties (referencing general mechanistic studies)

The vinyl groups in this compound serve as potential dienophiles or dipolarophiles in cycloaddition reactions, a fundamental class of reactions for constructing cyclic compounds. mdpi.com While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of vinyl phosphine oxides in general suggests their participation in such transformations.

The vinyl groups can potentially engage in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. mdpi.com Furthermore, they are expected to participate in [3+2] cycloadditions with 1,3-dipoles like azides, nitrile oxides, or nitrones. researchgate.netuchicago.edunih.gov The rate and viability of these reactions can be influenced by factors such as ring strain in the dienophile or the use of catalysts. nih.gov For example, the reaction between the related vinyldimethylphosphine oxide and azomethine ylides has been reported. researchgate.net The general mechanism for these reactions involves the concerted or stepwise formation of a new ring system from the π-electrons of the vinyl group and the reacting partner. mdpi.com

Oxidative and Reductive Transformations (referencing related phosphine oxides)

The this compound molecule has two main sites for redox reactions: the phosphorus(V) center and the vinyl groups.

The phosphine oxide group itself is generally stable towards further oxidation. However, the vinyl groups can undergo oxidative transformations. For example, studies on the related diphenylvinylphosphine oxide show that while it is resistant to peroxy-acids, it reacts with N-bromoacetamide to yield 1-bromo-2-hydroxyethyldiphenylphosphine oxide, indicating that the double bond can be functionalized under specific oxidative conditions. researchgate.net In a different reaction with alkaline hydrogen peroxide, it forms a stable dialkyl peroxide. researchgate.net General methods for the oxidation of other organophosphorus compounds often employ reagents like hydrogen peroxide or 3-chloroperoxybenzoic acid to target specific functional groups or heteroatoms. nih.gov

The reduction of the phosphine oxide group (P=O) to a phosphine (P) is a common transformation in organophosphorus chemistry. This allows for the synthesis of various phosphine ligands and other compounds. Standard reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used for this purpose. An alternative, efficient method involves a two-step process where the phosphine oxide is first treated with an activating agent like oxalyl chloride or Meerwein's salt, followed by reduction with sodium borohydride. rsc.org This latter method has been shown to proceed with inversion of configuration at a stereogenic phosphorus center, providing a stereospecific route to chiral phosphine boranes. rsc.org

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying the transient intermediates of this compound is crucial for controlling its chemical transformations and optimizing its use as a synthetic building block. The reactivity of the compound is dominated by the two vinyl groups, which can participate in a variety of reactions including cyclizations, cycloadditions, and radical polymerizations. Mechanistic studies, often supported by theoretical calculations, have provided insights into the pathways these reactions follow.

Research into the reactivity of this compound has revealed its capacity to undergo intramolecular cyclization reactions, particularly with nucleophiles. A notable example is the reaction with primary amines, which proceeds via a double Michael addition mechanism. When this compound is heated with an excess of an aqueous primary amine, such as methylamine or allylamine, it affords the corresponding 4-phenylperhydro-1,4-azaphosphorine 4-oxide in nearly quantitative yields. researchgate.net

The proposed mechanism involves two sequential conjugate additions. In the first step, the amine attacks one of the electron-deficient vinyl groups (activated by the electron-withdrawing phosphine oxide group), forming a zwitterionic intermediate. A proton transfer then leads to a monoadduct intermediate. This is followed by an intramolecular Michael addition, where the newly formed secondary amine attacks the second vinyl group, leading to the formation of the six-membered heterocyclic ring.

A different cyclization pathway is observed when this compound is treated with ammonium hydroxide and sodium hydroxide at elevated temperatures (100°C) for an extended period. researchgate.net This reaction results in a low yield of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide. The mechanism likely involves the hydration of one vinyl group to form a hydroxyethyl (B10761427) intermediate, which then undergoes an intramolecular cyclization onto the second vinyl group.

The detailed findings from these cyclization studies are summarized in the table below.

Table 1: Cyclization Reactions of this compound

| Reactant | Conditions | Product | Yield | Proposed Mechanism |

|---|---|---|---|---|

| Methylamine (aq) | Reflux, 6h | 1-Methyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide | ~100% | Double Michael Addition |

| Allylamine (aq) | Reflux, 6h | 1-Allyl-4-phenylperhydro-1,4-azaphosphorine 4-oxide | ~100% | Double Michael Addition |

The vinyl groups of this compound also make it a candidate for participation in pericyclic reactions, such as [3+2] and [4+2] cycloadditions, where it would act as the dipolarophile or dienophile, respectively. uchicago.eduwikipedia.org In a potential [3+2] cycloaddition, a 1,3-dipole (e.g., a nitrile oxide or an azide) would react across one of the vinyl groups to form a five-membered heterocyclic ring. wikipedia.orgchim.it While specific studies on this compound in this context are limited, the known reactivity of other vinylphosphine oxides suggests this is a viable pathway. The mechanism for such reactions is generally considered to be a concerted process, proceeding through a single, cyclic transition state as predicted by Frontier Molecular Orbital (FMO) theory. wikipedia.org

Similarly, in a [4+2] cycloaddition (Diels-Alder reaction), this compound could react with a conjugated diene. The electron-withdrawing nature of the phosphine oxide group activates the vinyl groups, making them good dienophiles. These reactions are also typically concerted and stereospecific. rsc.org

Furthermore, this compound can undergo radical reactions. Its precursor, divinylphenylphosphine, has been shown to engage in cyclo-copolymerization with acrylonitrile, which points to a radical-mediated mechanism. tandfonline.com For this compound, a radical initiator can add to one of the vinyl groups, generating a carbon-centered radical intermediate. This intermediate can then propagate by adding to another monomer unit or undergo an intramolecular cyclization to form a five- or six-membered ring containing a phosphorus atom, followed by further polymerization. The formation of P-centered radicals from phosphine oxides is a known process that can initiate such additions. oaepublish.comnih.gov

Theoretical studies using methods like Density Functional Theory (DFT) are instrumental in elucidating these complex reaction mechanisms. sumitomo-chem.co.jprsc.org By modeling the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction coordinate. kul.pl For instance, DFT calculations can help determine whether a reaction like a cycloaddition is truly concerted or proceeds via a stepwise mechanism involving a diradical or zwitterionic intermediate. These computational approaches are essential for rationalizing observed product distributions and predicting the feasibility of new transformations. sumitomo-chem.co.jp

Polymerization and Copolymerization of Divinylphenylphosphine Oxide

Homopolymerization Studies

Divinylphenylphosphine (B1596507) oxide (DVPPO) is a monomer capable of undergoing homopolymerization through various mechanisms, primarily involving its vinyl groups. Research into its homopolymerization provides insights into the reactivity of the monomer and the properties of the resulting phosphorus-containing polymers.

Radiation-Induced Polymerization Mechanisms

Ionizing radiation, such as gamma rays or high-energy electrons, can initiate the polymerization of vinyl monomers. ichtj.waw.pl This method is advantageous as it often requires no chemical initiator, leading to a purer polymer matrix. barc.gov.in The process begins with the interaction of radiation with the monomer, generating radical species that initiate a chain-reaction polymerization. barc.gov.in In the case of DVPPO, the radiation would lead to the formation of a radical on one of the vinyl groups, which then propagates by adding to other DVPPO molecules.

The polymerization process involves initiation, propagation, and termination steps. barc.gov.in High-energy radiation can produce radicals that initiate polymerization. ichtj.waw.pl These reactions can lead to cross-linking, especially with a divinyl monomer like DVPPO, resulting in the formation of a three-dimensional network structure. mdpi.com The presence of oxygen during irradiation can lead to the formation of peroxy radicals, which can influence the final polymer structure and may lead to degradation or oxidation reactions. ichtj.waw.pl The dose and dose rate of the radiation are critical parameters that control the rate of polymerization and the extent of cross-linking. nih.gov Studies on similar multifunctional monomers show that radiation-induced polymerization can produce polymers with specific microstructures and properties. mdpi.com

Exploration of Free Radical Polymerization Routes

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. fujifilm.com This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as an azo compound or a peroxide, to generate free radicals. fujifilm.comhacettepe.edu.tr These radicals then add to the vinyl group of a monomer, initiating the polymerization chain reaction which consists of initiation, propagation, and termination steps. fujifilm.com

For Divinylphenylphosphine oxide, the two vinyl groups provide sites for polymerization. The reactivity of these groups makes DVPPO susceptible to free radical addition. researchgate.net The process can lead to the formation of cross-linked polymers due to the difunctionality of the monomer. The choice of initiator and reaction conditions (temperature, solvent) can influence the polymerization rate and the molecular weight of the resulting polymer. While specific studies detailing the free-radical homopolymerization of DVPPO are not abundant, the principles of free radical polymerization of other divinyl compounds suggest that it would proceed to form a network polymer. The presence of the bulky phenylphosphine (B1580520) oxide group may introduce steric hindrance, potentially affecting the polymerization kinetics and the final polymer architecture. hacettepe.edu.tr

Copolymerization Strategies

Copolymerization of DVPPO with other monomers is a key strategy to incorporate phosphorus into a polymer chain, thereby modifying the properties of the final material, such as flame retardancy, thermal stability, and adhesion.

Copolymerization with Unsaturated Monomers (e.g., Maleic Anhydride)

DVPPO can be copolymerized with various unsaturated monomers. Maleic anhydride (B1165640) is a common comonomer used in free-radical copolymerization. core.ac.ukgoogle.com Copolymers of maleic anhydride are valued for the reactive anhydride group, which can be further modified. nih.govlew.ro

The copolymerization of DVPPO with maleic anhydride would likely proceed via a free-radical mechanism, initiated by a standard radical initiator. The resulting copolymer would contain both phenylphosphine oxide and anhydride functionalities. The structure of such copolymers can be alternating, random, or block, depending on the reactivity ratios of the monomers and the polymerization conditions. core.ac.uk For instance, styrene-maleic anhydride copolymers often exhibit a highly alternating structure. core.ac.uk The anhydride units in the resulting copolymer provide reactive sites for post-polymerization modification, such as reactions with amines or alcohols to attach other functional groups. nih.gov

Table 1: Potential Monomers for Copolymerization with DVPPO

| Monomer Class | Example Monomer | Potential Polymerization Method | Resulting Copolymer Feature |

|---|---|---|---|

| Anhydrides | Maleic Anhydride | Free Radical Copolymerization | Reactive anhydride groups for post-modification |

| Vinyl Aromatics | Styrene | Free Radical Copolymerization | Modified thermal and mechanical properties |

Michael Addition Polymerization with Multi-Functional Amines

The vinyl groups in DVPPO are activated by the adjacent electron-withdrawing phosphine (B1218219) oxide group, making them susceptible to nucleophilic attack through a Michael addition reaction. researchgate.net This reactivity can be exploited for polymerization. The aza-Michael addition, involving the addition of amines to activated double bonds, is a highly efficient reaction that can proceed under mild conditions. wikipedia.org

When DVPPO is reacted with a multi-functional amine, such as a diamine like piperazine (B1678402), a step-growth polymerization occurs. researchgate.netepo.org Each amine molecule can react with two DVPPO molecules, and each DVPPO molecule can react with two amine molecules, leading to the formation of a linear or cross-linked polymer chain. This process has been utilized to synthesize phosphorus-containing oligomers and polymers in situ during the reactive extrusion of other polymers like polyamide 6 (PA6). researchgate.net The formation of these phosphine oxide-containing macromolecules was confirmed by NMR and mass spectrometry analysis. researchgate.net This method offers a pathway to create novel polymer architectures with integrated phosphorus moieties. epo.orgnih.gov

Table 2: Michael Addition Polymerization of DVPPO with Piperazine

| Reactants | Process | Result | Confirmation Methods |

|---|

Controlled Polymerization Techniques for Tailored Architectures

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, dispersity, and architecture (e.g., block, graft copolymers). researchgate.net These methods, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netwikipedia.org

The application of controlled polymerization techniques to vinylphosphine oxides allows for the synthesis of well-defined phosphorus-containing polymers. For instance, RAFT polymerization, which uses thiocarbonylthio compounds as chain transfer agents, has been effectively used for a wide range of monomers. researchgate.net Applying such techniques to DVPPO could enable the synthesis of block copolymers where one block contains the phosphorus functionality, or polymers with a controlled number of DVPPO units. This level of control is crucial for designing materials with specific properties for advanced applications. nih.gov While specific reports on the controlled polymerization of DVPPO are limited, the principles established for other vinyl monomers suggest its feasibility, opening avenues for creating complex and tailored macromolecular structures. researchgate.netresearchgate.net

Kinetic and Thermodynamic Aspects of Polymerization

The polymerization of this compound (DVPPO), an unsymmetrical divinyl monomer, is governed by fundamental kinetic and thermodynamic principles. The feasibility of any polymerization process is determined by the change in Gibbs free energy (ΔG), as described by the equation ΔG = ΔH – TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. byjus.com For polymerization to be spontaneous, ΔG must be negative.

In the case of vinyl polymerization, the conversion of a monomer's π-bond into a more stable σ-bond in the polymer backbone typically results in an exothermic reaction, meaning ΔH is negative. 213.55.90 Simultaneously, the process of enchaining many individual monomer molecules into a single macromolecule leads to a significant loss of translational degrees of freedom, resulting in a negative ΔS. byjus.com213.55.90 Given that both ΔH and ΔS are negative, the temperature becomes a critical factor. At lower temperatures, the favorable enthalpic term (ΔH) dominates, driving the polymerization forward. However, as the temperature increases, the unfavorable entropic term (TΔS) becomes more significant. Eventually, a "ceiling temperature" (Tc) is reached where ΔG equals zero, and the rates of polymerization and depolymerization are equal, establishing an equilibrium. byjus.com Above this temperature, polymerization is thermodynamically disfavored.

Kinetically, the polymerization of DVPPO presents distinct challenges and opportunities depending on the chosen method.

Free-Radical Polymerization : Direct homopolymerization of DVPPO via free-radical pathways has been reported to be difficult. As an unsymmetrical divinyl monomer, the two vinyl groups may exhibit different reactivities, complicating the polymerization process and often leading to low molecular weight oligomers or highly cross-linked, insoluble materials. One of the key challenges is managing intramolecular versus intermolecular crosslinking reactions.

Copolymerization : DVPPO is often more effectively incorporated into polymer structures through copolymerization with a monovinyl comonomer (M₂). The kinetics of such a process are described by the Mayo-Lewis equation, which relates the instantaneous composition of the copolymer to the composition of the monomer feed. wikipedia.orgchemeurope.comwolfram.com The equation utilizes monomer reactivity ratios, r₁ (for DVPPO) and r₂ (for the comonomer), which are the ratios of the rate constant for a propagating chain ending in a given monomer adding to its own type of monomer versus adding to the other monomer. wikipedia.org

The values of these reactivity ratios dictate the final copolymer structure. For instance, if r₁ > 1 and r₂ < 1, DVPPO would be more reactive with its own radical and the comonomer would be more reactive with the DVPPO radical, leading to a tendency for block-like sequences. Conversely, if both ratios are less than 1, an alternating structure is favored. chemeurope.com This kinetic control is crucial for tailoring the final properties of the material.

Table 1: Influence of Reactivity Ratios on Copolymer Structure

This table is a conceptual illustration of the Mayo-Lewis model.

| Reactivity Ratio Values | Resulting Copolymer Structure | Description |

|---|---|---|

| r₁ > 1, r₂ < 1 | Tendency toward Block Copolymer | M₁ radical prefers to add M₁, M₂ radical prefers to add M₁. |

| r₁ < 1, r₂ > 1 | Tendency toward Block Copolymer | M₁ radical prefers to add M₂, M₂ radical prefers to add M₂. |

| r₁ ≈ r₂ ≈ 1 | Random Copolymer | Radicals show little preference for either monomer. |

| r₁ ≈ r₂ ≈ 0 | Alternating Copolymer | Each radical strongly prefers to add the other monomer. |

Michael Addition Polymerization : An alternative and effective method for polymerizing DVPPO involves the Michael addition reaction. This pathway has been successfully used to create phosphine oxide macromolecules in situ within a polymer matrix. rsc.orgsemanticscholar.orgrsc.org This step-growth mechanism avoids the complexities of radical-based crosslinking and allows for the formation of linear or controllably branched oligomers and polymers under milder conditions. rsc.org The kinetics of this reaction are distinct from radical polymerization and depend on the nature of the nucleophile and any catalysts used. thieme-connect.de

Structural Characterization of this compound-Based Polymers

A comprehensive structural characterization is essential to understand the relationship between the synthesis, structure, and properties of polymers derived from this compound. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the detailed chemical structure of DVPPO-based polymers. rsc.orgresearchgate.net

¹H and ¹³C NMR : These techniques are used to confirm the incorporation of the monomer into the polymer backbone and to determine the copolymer composition by integrating the signals corresponding to each monomer unit. sci-hub.se

³¹P NMR : As a phosphorus-containing polymer, ³¹P NMR is particularly valuable. It provides a direct method to confirm the presence and chemical environment of the phosphine oxide group within the polymer chain. researchgate.nettandfonline.comnih.gov The chemical shift in the ³¹P spectrum can give insights into the local structure and bonding of the phosphorus atom. researchgate.net Studies have confirmed the formation of phosphine oxide macromolecules from DVPPO using NMR analysis.

Thermal Analysis : The thermal properties of DVPPO-based polymers are critical for determining their processing conditions and application limits.

Differential Scanning Calorimetry (DSC) : DSC is used to measure key thermal transitions, most notably the glass transition temperature (T₉). nasa.govrsc.org Since polymers from DVPPO are typically amorphous due to the prevention of regular chain packing by the bulky phenylphosphine oxide group, the T₉ is a defining characteristic. It indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and degradation behavior. rsc.orgtandfonline.comfigshare.com For phosphorus-containing polymers, TGA is used to determine the onset of decomposition and the char yield at high temperatures. A higher char yield is often associated with improved flame retardancy, a key property of many organophosphorus polymers. tandfonline.com

Table 2: Representative Thermal Properties of a DVPPO-Containing Copolymer

This table presents hypothetical data for illustrative purposes.

| Property | Method | Typical Value | Significance |

|---|---|---|---|

| Glass Transition Temperature (T₉) | DSC | 150 - 200 °C | Defines the upper service temperature for rigid applications. |

| 5% Weight Loss Temperature (Td5%) | TGA (N₂) | 350 - 450 °C | Indicates the onset of thermal decomposition. |

X-ray Scattering : Small-angle X-ray scattering (SAXS) is employed to investigate the nanoscale morphology of DVPPO-based polymers, particularly in multiphase systems like block copolymers. rsc.orgiucr.orgnih.govresearchgate.net If DVPPO is used to create a block copolymer, SAXS can reveal the size, shape, and arrangement of the self-assembled nanodomains (e.g., lamellae, cylinders, or spheres), which profoundly influence the material's mechanical and physical properties. chemrxiv.org

Coordination Chemistry and Ligand Applications of Divinylphenylphosphine Oxide

Divinylphenylphosphine (B1596507) Oxide as a Ligand in Metal Complexes

Divinylphenylphosphine oxide serves as a versatile ligand in coordination chemistry, primarily due to the presence of both a hard oxygen donor and the potential for the vinyl groups to interact with metal centers. The reactivity of its unsaturated vinyl bonds also allows for further functionalization and polymerization.

Complex Formation with Transition Metals (e.g., Ru, Pd, Pt)

This compound and its derivatives readily form complexes with a variety of transition metals. The coordination typically occurs through the oxygen atom of the phosphine (B1218219) oxide group, which acts as a hard Lewis base. wikipedia.org

Ruthenium (Ru): Ruthenium complexes incorporating vinylphosphine ligands, such as divinylphenylphosphine, have been synthesized and characterized. For instance, the reaction of metal carbonyls like Ru₃(CO)₁₂ with divinylphenylphosphine leads to carbonyl substitution products. researchgate.net Complexes of the type [(η⁶-arene)Ru(R₃P)Cl₂], where R₃P can be a vinylphosphine like phenyldivinylphosphine (DVPP), have been prepared and extensively studied. tandfonline.comresearchgate.net These complexes are characterized by various spectroscopic methods and, in many cases, by X-ray crystallography. tandfonline.com Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have also been developed for applications in photocatalysis. rsc.org The unique modes of action of ruthenium complexes render them promising candidates for antimicrobial agents. nih.gov

Palladium (Pd): Palladium(II) complexes with diphenylvinyl- and phenyldivinylphosphine have been reported. tandfonline.com Phosphine oxides, in general, have been shown to act as stabilizing ligands in palladium-catalyzed cross-coupling reactions. nih.gov For example, the addition of triphenylphosphine (B44618) oxide can significantly increase the rate and conversion in such reactions. nih.gov The coordination of phosphine oxides to palladium can prevent the precipitation of palladium black, thus maintaining a constant catalyst loading. nih.gov Studies on palladium(0) complexes have shown that anions can coordinate to form tricoordinated complexes that then undergo oxidative addition to aryl halides. uwindsor.ca

Platinum (Pt): A series of platinum(II) complexes with the formula L₂PtX₂ (where L = divinylphenylphosphine and X = Cl, Br, I) have been synthesized and characterized. researchgate.net These complexes are typically non-electrolytes and often exhibit a cis geometry in both solution and the solid state. researchgate.net However, isomerization from cis to trans can occur in solution for some complexes. researchgate.net Platinum complexes are significant in cancer therapy, and various derivatives, including those with phosphine ligands, are continuously being explored. nih.govnih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The interaction between this compound and metal centers is elucidated through various spectroscopic and structural analysis techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a crucial tool for studying these complexes. The chemical shift of the phosphorus atom changes upon coordination to a metal center. For instance, in platinum(II) complexes of divinylphenylphosphine, ³¹P{¹H} and ¹⁹⁵Pt{¹H} NMR are used to characterize the complexes and determine their geometry. researchgate.net ¹H and ¹³C NMR provide information about the organic framework of the ligand. tandfonline.commdpi.com

Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is sensitive to coordination. Upon complexation, this band typically shifts to a lower wavenumber, indicating a weakening of the P=O bond due to the donation of electron density from the oxygen atom to the metal center. wikipedia.orgfrontiersin.org

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex, which can be affected by the metal-ligand interactions. frontiersin.org

Structural Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the metal coordination sphere. scirp.orgjeol.com In transition metal complexes of phosphine oxides, the metal is almost invariably bonded to the oxygen atom. wikipedia.org Upon coordination, the P-O bond length typically elongates slightly. For example, the P-O distance in free triphenylphosphine oxide is 1.48 Å, while in NiCl₂[OP(C₆H₅)₃]₂, it is 1.51 Å. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure upon complexation. wikipedia.org

Influence of Ligand Design on Metal Coordination Properties

The design of phosphine oxide ligands significantly influences their coordination properties and the characteristics of the resulting metal complexes. Key factors include the steric bulk of the substituents, the electronic properties of the ligand, and the presence of additional donor atoms.

The introduction of bulky substituents on the phosphine oxide can control the coordination number around a metal ion. mdpi.com For instance, using bulkier aryl or alkyl groups can prevent the coordination of multiple ligands to a single metal center, which is desirable in the design of single-molecule magnets. mdpi.com The electronic properties of the ligand can be tuned by altering the substituents on the phenyl rings, which in turn affects the luminescent properties of the resulting metal complexes. uef.fi

Hemilabile ligands, which contain both a strong and a weak coordinating group, are of particular interest. Mixed phosphine-phosphine oxide ligands, such as Ph₂P(CH₂)ₙP(O)Ph₂, exhibit this behavior. wikipedia.org The phosphine group provides a strong coordination site, while the weaker phosphine oxide group can be displaced, allowing for dynamic changes in the coordination environment. wikipedia.orgnih.gov This "weak-link approach" has been utilized in the construction of supramolecular systems with controllable geometries. rsc.org

The nature of the bridging group between two phosphine oxide moieties also has a great impact on the coordination mode. nih.gov For example, an imido bridge can facilitate deprotonation and the formation of tris-complexes with lanthanide ions. nih.gov

Application of Phosphine Oxide Ligands in Metal Ion Recognition and Separation

Phosphine oxides have emerged as promising extractants for f-metal ions, such as lanthanides and actinides, which is crucial in the context of the nuclear fuel cycle. unm.eduutwente.nl Their ability to selectively bind to these metal ions, even in highly acidic solutions, makes them valuable for partitioning and transmutation processes aimed at reducing the radiotoxicity of spent nuclear fuel. unm.edu

The design of the ligand is critical for achieving high selectivity. For example, carbamoyl (B1232498) methyl phosphine oxides (CMPO) have shown excellent performance in selectively binding to lanthanide and actinide ions. unm.edu The extraction properties of these ligands can be fine-tuned through structural modifications. utwente.nl

Phosphine oxide-based ligands have also been developed for the recognition of other metal ions. For instance, novel Europium(III) complexes with bidentate phosphine oxide ligands containing a bipyridine framework have been synthesized for use as luminescent sensor materials for metal ions like Zn(II) and Cu(II). scilit.com Furthermore, synergistic extraction systems using β-diketones in combination with phosphine oxides, such as trioctylphosphine (B1581425) oxide, have demonstrated high extraction yields for lithium ions. frontiersin.org

Catalytic Applications of Divinylphenylphosphine Oxide and Its Derivatives

Role in Transition Metal-Catalyzed Reactions

Phosphine (B1218219) oxides, including structures related to divinylphenylphosphine (B1596507) oxide, are significant in transition metal catalysis, often acting as ligands that can stabilize catalytic species and modulate their reactivity. ehu.eschemrxiv.orgresearchgate.net While sometimes viewed as a de-activated form of a phosphine ligand, the phosphine oxide group can play a crucial and active role in catalytic cycles. ehu.eschemrxiv.org The use of transition metal complexes as catalysts enables important organic transformations to be performed efficiently, often in a single step with low catalyst loadings. nih.govsemanticscholar.org These reactions, such as cross-coupling, are fundamental for creating C-C bonds. nih.gov

The introduction of phosphine oxide functionalities into a ligand structure has profound effects on the activity and selectivity of transition metal catalysts. researchgate.net These effects are largely attributed to the dual nature of the phosphine oxide group, which combines a strongly coordinating phosphine with a more labile phosphine oxide moiety. researchgate.net This "hemilabile" character is a key design feature in modern ligands. researchgate.net

Hemilability and Dynamic Coordination: Mixed phosphine-phosphine oxide ligands can dynamically coordinate to a metal center. researchgate.net This ability to cycle between coordination states can stabilize reactive intermediates, enhance catalytic efficiency, and even unlock novel reaction pathways. researchgate.net For instance, in palladium-catalyzed reactions, the hemilabile nature of a phosphine oxide arm can facilitate the binding of other reagents, which is crucial for key steps in the catalytic cycle. chemrxiv.org

Bifunctional Catalysis: Secondary phosphine oxides (SPOs) can act as bifunctional ligands, where both the phosphorus and the oxygen atoms participate in the catalytic process. ehu.esresearchgate.net The phosphorus atom typically anchors the ligand to the metal, while the oxygen atom can act as a nucleophile, participating directly in the reaction mechanism. ehu.es This cooperative effect can significantly enhance catalyst activity compared to systems with simple monodentate ligands. ehu.es

Steric and Electronic Tuning: The substituents on the phosphorus atom allow for fine-tuning of the ligand's steric and electronic properties. researchgate.net In heterogeneous catalysis, modifying a Pd/TiO2 catalyst with triphenylphosphine (B44618), a related phosphine compound, demonstrated a significant improvement in selectivity during the hydrogenation of acetylene (B1199291). rsc.org The physical presence of the ligand was thought to create sites that favor the adsorption of acetylene while hindering the access of ethylene (B1197577) to the metal surface, thereby reducing over-hydrogenation. rsc.org

A summary of ligand effects is presented in the table below.

Table 1: Effects of Phosphine Oxide Ligands on Catalyst Performance| Ligand Feature | Effect on Catalysis | Mechanism of Action | Reference |

|---|---|---|---|

| Hemilability | Enhances catalytic efficiency and stability | Dynamic coordination stabilizes reactive intermediates. | chemrxiv.orgresearchgate.net |

| Bifunctionality | Increases catalyst activity | Phosphorus anchors to the metal while the oxygen atom participates in the reaction. | ehu.esresearchgate.net |

| Steric Hindrance | Improves reaction selectivity | Physically blocks access of certain substrates to the active metal site. | rsc.org |

The mechanism by which phosphine oxide ligands participate in catalysis often goes beyond that of a simple spectator ligand. In many systems, the P=O bond is directly involved in the catalytic cycle. ehu.eschemrxiv.org

A common mechanistic feature is the tautomeric equilibrium of secondary phosphine oxides (SPOs) between the pentavalent oxide form and the trivalent phosphinous acid form. researchgate.net Metal coordination can shift this equilibrium, making the oxygen atom available for an active role in the catalytic process, typically as a nucleophile. ehu.es

In some palladium-catalyzed cross-coupling reactions, the active catalyst is not formed from the initial phosphine ligand directly but from its in-situ generated phosphine oxide. chemrxiv.org Studies have shown that the partial oxidation of a bisphosphine ligand to its bisphosphine mono-oxide (BPMO) is a crucial step for catalyst activation. chemrxiv.org The proposed mechanism involves the hemilabile phosphine oxide group temporarily dissociating from the metal center. This dissociation opens up a coordination site, allowing a base or other substrate to bind and participate in a key step, such as concerted metalation/deprotonation (CMD). chemrxiv.org

Furthermore, the reduction of phosphine oxides back to phosphines is a critical process for creating catalytic cycles in reactions like the Wittig or Mitsunobu, where the phosphine oxide is a byproduct. mdpi.comrsc.org Developing efficient methods for this reduction under mild conditions is key to the sustainable use of phosphorus-based reagents and catalysts. rsc.org

Polymer Photocatalysis Based on Divinylphenylphosphine Oxide Structures

Conjugated polymers incorporating phosphine oxide moieties, such as those derived from this compound, are emerging as highly effective materials for photocatalysis, particularly for visible-light-driven hydrogen evolution. rsc.orgrsc.org The appeal of these polymer photocatalysts lies in the ability to tune their electronic properties through precise molecular engineering. rsc.org

The efficiency of polymer photocatalysts is governed by several key factors, including light absorption, charge separation and transport, and the availability of active sites. d-nb.inforesearchgate.netmdpi.com The design of phenylphosphine (B1580520) oxide-based polymers incorporates specific principles to optimize these factors. rsc.org

Strong Electron-Withdrawing Groups: The phosphine oxide group (P=O) acts as a strong electron acceptor. rsc.org Incorporating this group into a conjugated polymer backbone, alternating with electron-donating units (a D-A structure), promotes intramolecular charge transfer upon photoexcitation. This is a crucial step for efficient electron-hole separation. rsc.org

Planar Structure and Conjugation: A high degree of planarity in the polymer backbone extends the π-conjugation. rsc.org This extended conjugation leads to a smaller bandgap, allowing the polymer to absorb a broader range of visible light. rsc.org It also facilitates the delocalization of charge carriers, which improves their mobility.

Optimized Donor-Acceptor Combination: The choice of the donor unit is critical. For example, using a carbazole (B46965) donor with a benzoylphosphine oxide acceptor (PCzBPO) has been shown to yield an excellent hydrogen evolution rate, orders of magnitude higher than other combinations. rsc.org This highlights the importance of synergistic effects between the donor and acceptor for efficient charge transfer. rsc.org

Heterojunction Formation: In composite systems, forming a p-n heterojunction between a polymer and another semiconductor (like NiS on TiO2) or creating Z-scheme systems can effectively improve carrier mobility and suppress the recombination of photogenerated electron-hole pairs. researchgate.netmdpi.com This principle can be applied to phosphine oxide polymers to further enhance their activity.

The research on phenylphosphine oxide-based polymer photocatalysts demonstrated a record-high apparent quantum yield (AQY) of approximately 14.9% at both 420 nm and 460 nm for the PCzBPO polymer, even without a platinum co-catalyst. rsc.org

The efficiency of a polymer photocatalyst is fundamentally linked to the dynamics of charge transfer within the material. d-nb.inforsc.org Following the absorption of light and the creation of an exciton (B1674681) (a bound electron-hole pair), several processes can occur at the interface between different polymer chains or between the polymer and another material. scispace.comuni-tuebingen.de

The primary goal in photocatalysis is for the exciton to dissociate into free charge carriers (an electron and a hole) that can migrate to the material's surface to perform redox reactions. uni-tuebingen.de In donor-acceptor polymers containing phosphine oxide, the built-in electronic asymmetry facilitates this dissociation. rsc.org

Electron Hopping Mechanism: In non-conjugated redox-active polymers, charge transfer often occurs via an electron-hopping mechanism, where an electron moves between adjacent redox sites. nih.gov The rate of this process is influenced by the distance between the sites and the flexibility of the polymer backbone, which affects the probability of the sites coming into close proximity. nih.gov

Interfacial Charge Transfer: At the interface between two different polymers or a polymer and an inorganic semiconductor, charge transfer can occur if the energy levels are favorably aligned. rsc.orgscispace.com For instance, studies on conjugated polymer/MoS2 heterojunctions have shown that electron transfer can occur on timescales ranging from less than 120 femtoseconds to several picoseconds, depending on the specific polymer. rsc.org The lifetime of these transferred charges is critical; longer lifetimes increase the probability that the charges will be used in a chemical reaction rather than recombining. rsc.org

Heterogeneous Catalysis Utilizing Phosphine Oxide-Modified Materials

Immobilizing phosphine oxide moieties onto solid supports creates robust heterogeneous catalysts that offer significant advantages, such as ease of separation from the reaction mixture and the potential for catalyst recycling. mdpi.com This approach is a key aspect of developing greener and more sustainable chemical processes. mdpi.com

A variety of materials have been functionalized with phosphine oxides for heterogeneous catalysis:

Carbon Nanotubes (CNTs): Multiwalled carbon nanotubes (MWCNTs) can be functionalized by anchoring phosphine oxide derivatives to their surface. mdpi.com These materials have proven to be effective heterogeneous catalysts for Wittig, Mitsunobu, and Staudinger reactions. mdpi.com Furthermore, these phosphine oxide-decorated CNTs can be used to create palladium nanoparticle composites that catalyze Heck reactions. mdpi.com

Porous Organic Polymers (POPs): Porous organic polymers can be synthesized with phosphine oxide groups integrated directly into their framework. nih.gov These POPs serve as excellent platforms for supporting metal ions. The porous nature allows for high dispersion of the catalytic sites, while the phosphine oxide groups act as effective anchoring points for the metal centers, leading to active catalysts for applications like electrocatalytic hydrogen evolution. nih.gov

Phosphine Coordination Materials (PCMs): PCMs are a class of porous coordination polymers that use phosphine ligands to link metal nodes. utexas.edu A key feature of these materials is that the phosphine sites can be post-synthetically modified. For example, oxidation of the phosphorus center with an oxidant like hydrogen peroxide converts the phosphine (R3P) into a phosphine oxide (R3P=O). utexas.edu This modification introduces polar groups into the pores of the material, which can be utilized for selective heterogeneous catalysis. utexas.edu

Molecular Sieves: Simple metal salts supported on solid matrices like molecular sieves can create effective heterogeneous catalysts. Copper(II) supported on 4 Å molecular sieves has been shown to efficiently catalyze the addition of secondary phosphine oxides to alkynes, producing alkenylphosphine oxides with high regioselectivity. d-nb.info The catalyst in this system demonstrated good reusability over multiple reaction cycles. d-nb.info

The table below summarizes various heterogeneous catalytic systems based on phosphine oxides.

Table 2: Examples of Phosphine Oxide-Modified Heterogeneous Catalysts| Support Material | Phosphine Oxide Derivative/Functionality | Catalytic Application | Reference |

|---|---|---|---|

| Multiwalled Carbon Nanotubes | Anchored phosphine oxides | Wittig, Mitsunobu, Staudinger, Heck reactions (with Pd) | mdpi.com |

| Porous Organic Polymers | Covalently bound R3P=O motifs | Electrocatalytic hydrogen evolution (with Co(II) ions) | nih.gov |

| Phosphine Coordination Materials | Post-synthetically generated R3P=O groups | Selective heterogeneous catalysis at single sites | utexas.edu |

| 4 Å Molecular Sieves | Copper(II) catalyst with secondary phosphine oxide reactants | Hydrophosphinylation of alkynes | d-nb.info |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the analysis of divinylphenylphosphine (B1596507) oxide, offering detailed information in both its monomeric and polymeric forms. mdpi.com

Solution-state NMR is crucial for confirming the molecular structure of synthesized divinylphenylphosphine oxide and related compounds. rsc.orgnih.gov Key nuclei for analysis are ¹H, ¹³C, and ³¹P, each providing unique structural information. organicchemistrydata.org

¹H NMR: Proton NMR spectra allow for the identification and assignment of the vinyl and phenyl protons. The vinyl protons typically appear as a complex multiplet system due to geminal, cis, and trans couplings, as well as coupling to the ³¹P nucleus. The phenyl protons attached to the phosphorus atom will also show characteristic multiplets in the aromatic region of the spectrum.

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton. researchgate.net The signals for the vinyl and phenyl carbons are split due to coupling with the ³¹P nucleus (J-coupling), and the magnitude of these coupling constants gives valuable information about the proximity of the carbon atom to the phosphorus center. researchgate.net

³¹P NMR: As a spin ½ nucleus with 100% natural abundance, ³¹P NMR is particularly informative for phosphorus-containing compounds. organicchemistrydata.org this compound will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a pentavalent phosphine (B1218219) oxide. rsc.org This technique is highly sensitive to the electronic environment around the phosphorus atom.

Table 1: Representative NMR Data for Phenylphosphine (B1580520) Oxide Derivatives Note: This table provides expected chemical shift (δ) ranges and coupling constants (J) for functional groups analogous to those in this compound, based on data for similar compounds. Actual values for this compound may vary.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Characteristic Coupling |

| ¹H | Phenyl (Ar-H) | 7.4 - 7.8 | Multiplets (m) |

| Vinyl (=CH₂) | 5.5 - 7.0 | Complex multiplets | |

| ¹³C | Phenyl (C-P) | 130 - 135 (d) | ¹JP-C ≈ 90-100 Hz |

| Phenyl (other) | 128 - 132 | JP-C may be observed | |

| Vinyl | 125 - 140 | JP-C may be observed | |

| ³¹P | R₃P=O | 25 - 35 | Singlet (s) |

Data compiled from representative phosphine oxide compounds. researchgate.netrsc.org

For polymers derived from this compound, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the cross-linked network structure and molecular dynamics. researchgate.netresearchgate.netnih.gov Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR detects these interactions, providing rich information about the solid material. researchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state. nih.gov By analyzing the ¹³C and ³¹P ssNMR spectra, researchers can quantify the degree of vinyl group polymerization and identify the formation of cross-linked structures. researchgate.net

Furthermore, ssNMR relaxation time measurements (T₁, T₁ρ, and T₂) provide insights into the molecular mobility and dynamics of the polymer chains within the network. mdpi.comresearchgate.net These measurements can help differentiate between rigid crystalline domains and more mobile amorphous regions, which is critical for understanding the material's mechanical and thermal properties. researchgate.net

X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS)

X-ray scattering techniques are fundamental for determining atomic-level structure and larger-scale morphology. mdpi.comsci-hub.se

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline material. creative-biostructure.combruker.com To perform this analysis, a suitable single crystal of this compound must be grown. The crystal, typically 10-200 µm in size, is irradiated with a monochromatic X-ray beam. warwick.ac.uk The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the exact atomic positions can be determined. creative-biostructure.comuhu-ciqso.es

The data obtained from SC-XRD provides definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Stereochemistry: The absolute configuration of chiral centers, if present.

This technique has been successfully used to determine the structures of various phosphine oxides. researchgate.net

Table 2: Typical Parameters Obtained from Single-Crystal XRD Analysis

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. uhu-ciqso.es |

| Space Group | The symmetry elements present in the crystal structure. | Describes the symmetry of the molecular packing. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Provides the complete 3D structure of the molecule. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. uhu-ciqso.es |

While XRD probes atomic-scale order, Small-Angle X-ray Scattering (SAXS) provides information about larger structural features on the nanometer to sub-micrometer scale (approximately 1-100 nm). rigaku.comresearchgate.net This makes it an ideal technique for characterizing the morphology of gels and polymers derived from this compound. researchgate.net

In a SAXS experiment, the X-ray scattering pattern at very small angles (typically <5°) is analyzed. For polymeric systems, SAXS can reveal information about:

The size, shape, and distribution of polymer coils in solution.

The long-period spacing in semi-crystalline polymers, corresponding to the thickness of crystalline and amorphous lamellae. researchgate.net

The average size and spacing of cross-linked domains or pores within a polymer gel. researchgate.net

By analyzing the SAXS profile, researchers can build models of the nanoscale architecture of the material, which is crucial for relating the synthesis conditions to the final material properties. researchgate.net

Mass Spectrometry Techniques (e.g., UPLC-MS) for Oligomer and Polymer Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu When coupled with a high-performance separation technique like Ultra-Performance Liquid Chromatography (UPLC), it becomes an exceptionally effective tool for analyzing complex mixtures such as oligomers and polymer fragments. measurlabs.com

In a UPLC-MS analysis of a partially polymerized this compound sample, the process is twofold:

UPLC Separation: The sample is first injected into the UPLC system. The UPLC column, packed with very small particles, allows for highly efficient separation of the different oligomeric species based on their size and polarity. measurlabs.comrsc.org Smaller, less-polymerized oligomers will typically elute from the column at different times than larger ones.

MS Detection and Identification: As each component elutes from the UPLC column, it is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI). The molecules are ionized, and the mass spectrometer analyzes their mass-to-charge ratio. msu.edu High-resolution mass spectrometers can provide highly accurate mass measurements, allowing for the confident identification of the chemical formula of each oligomer. nih.gov

This technique is invaluable for monitoring the progress of polymerization reactions and for characterizing the distribution of products. nih.gov Tandem MS (MS/MS) can be further used to fragment the oligomer ions, providing additional structural information about their composition and connectivity. rsc.orgmdpi.com

Table 3: Illustrative Data from a Hypothetical UPLC-MS Analysis of this compound Oligomers Monomer (M) = this compound (C₁₀H₁₁OP), Molecular Weight = 178.17 g/mol

| Retention Time (min) | Observed m/z [M+H]⁺ | Inferred Species | Degree of Polymerization (n) |

| 2.5 | 179.06 | Monomer | 1 |

| 4.8 | 357.12 | Dimer | 2 |

| 6.2 | 535.18 | Trimer | 3 |

| 7.1 | 713.24 | Tetramer | 4 |

| 7.8 | 891.30 | Pentamer | 5 |

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for probing the molecular structure of this compound. thermofisher.com These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes. nih.gov While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of the molecule. thermofisher.comnih.gov The complementary nature of these two techniques provides a more complete vibrational profile of the molecule. thermofisher.com

Table 1: General Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| P=O | Stretching | 1140 - 1210 | IR, Raman |

| C=C (vinyl) | Stretching | 1600 - 1650 | IR, Raman |

| C-H (vinyl) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (phenyl) | Stretching | 3000 - 3100 | IR, Raman |

| P-C (phenyl) | Stretching | 1000 - 1100 | Raman |

| P-C (vinyl) | Stretching | 600 - 800 | Raman |

| C-H (vinyl) | Out-of-plane bend | 900 - 1000 | IR |

| C-H (phenyl) | Out-of-plane bend | 700 - 900 | IR |

Note: The exact wavenumbers can vary depending on the molecular conformation and intermolecular interactions.

The analysis of the vibrational spectra of this compound allows for a detailed understanding of its molecular structure and conformational preferences. mdpi.com The rotational freedom around the P-C bonds gives rise to different possible conformers, each with a unique vibrational signature. acs.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to assign vibrational modes and to determine the most stable conformations. osti.govnih.gov

The reactive vinyl groups of this compound make it a versatile monomer for polymerization reactions, such as Michael additions. researchgate.net In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of these reactions in real-time. nih.govmanchester.ac.uk By tracking the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product, the kinetics and mechanism of the reaction can be elucidated.

For the Michael addition of this compound, in-situ FTIR would allow for the monitoring of the decrease in the intensity of the C=C stretching vibration of the vinyl groups (around 1640 cm⁻¹) and the C-H out-of-plane bending of the vinyl group (around 980 cm⁻¹). researchgate.net Simultaneously, the formation of new C-C and C-N (if an amine is used as the Michael donor) bonds would lead to the appearance of new vibrational bands. This real-time analysis provides valuable information for optimizing reaction conditions and understanding the polymerization process. nih.govmanchester.ac.uk

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of this compound. edinst.combiocompare.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy excited states. edinst.com Fluorescence spectroscopy measures the emission of light as the excited electrons relax back to the ground state. biocompare.com

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions associated with the phenyl ring and the vinyl groups. The presence of the phosphine oxide group can also influence the electronic transitions. Studies on related phenylphosphine oxide derivatives have shown that the absorption maxima are typically in the UV region. nih.govresearchgate.net

Fluorescence properties are highly dependent on the molecular structure and environment. For many phosphine oxides, the fluorescence quantum yields can be low due to efficient non-radiative decay pathways. acs.org However, the incorporation of this compound into polymer structures or its use in the synthesis of more complex molecules can lead to materials with interesting emissive properties. acs.orgrsc.org The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the change in molecular geometry upon excitation. researchgate.net

Table 2: General Photophysical Properties of Phenylphosphine Oxide Derivatives

| Property | Typical Observation | Significance |

| UV-Vis Absorption | ||

| λmax (absorption) | ~250-350 nm | Corresponds to π-π* transitions of aromatic and vinyl systems. |

| Molar Absorptivity (ε) | High | Indicates strong absorption of light. |

| Fluorescence Emission | ||

| λem (emission) | Often blue-shifted relative to more conjugated systems | Emission from the lowest singlet excited state. |

| Quantum Yield (ΦF) | Variable, can be low | Efficiency of the fluorescence process. |

| Stokes Shift | Moderate | Indicates changes in molecular geometry in the excited state. |

Note: Specific values for this compound would require experimental measurement.

Surface-Sensitive Spectroscopic Methods (e.g., XPS for surface composition analysis)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. innovatechlabs.com This technique is particularly valuable for analyzing thin films and surfaces containing polymers derived from this compound. k-state.edumdpi.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. innovatechlabs.com

An XPS analysis of a surface containing a polymer of this compound would provide quantitative information about the presence of phosphorus, carbon, and oxygen on the surface. academie-sciences.frrsc.org The high-resolution spectra of the P 2p, C 1s, and O 1s core levels would offer detailed chemical state information.

For instance, the P 2p spectrum would show a peak at a binding energy characteristic of a phosphine oxide, allowing it to be distinguished from other phosphorus oxidation states. academie-sciences.fr The C 1s spectrum could be deconvoluted to identify carbon atoms in different chemical environments, such as those in the phenyl ring, the vinyl backbone, and any adventitious carbon contamination. ipfdd.de The O 1s spectrum would show a component corresponding to the P=O bond. researchgate.net XPS depth profiling, which involves sputtering away layers of the surface with an ion beam, can be used to determine the compositional profile as a function of depth. cardiff.ac.ukresearchgate.net

Table 3: Expected XPS Core Level Binding Energies for Poly(this compound)

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| P | 2p | ~133 - 134 | Confirms the presence of phosphine oxide (P=O) |

| O | 1s | ~531 - 533 | Corresponds to the oxygen in the P=O group |

| C | 1s | ~284 - 286 | Can be deconvoluted to show C-C/C-H (aliphatic/aromatic) and potential C-O bonds |

Note: Exact binding energies can be influenced by surface charging and the specific chemical environment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of molecules to predict a wide range of properties.

Geometry Optimization and Electronic Structure Analysis

A foundational DFT calculation involves geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This analysis would yield key structural parameters for Divinylphenylphosphine (B1596507) oxide, such as bond lengths, bond angles, and dihedral angles involving the phosphorus center, the phenyl ring, and the vinyl groups.

Following optimization, an electronic structure analysis could reveal the distribution of electrons within the molecule. This includes mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic transitions. A molecular electrostatic potential (MEP) map would further identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Transition State Analysis, Kinetics, and Thermodynamics

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For Divinylphenylphosphine oxide, this could involve studying its polymerization or its participation in catalytic cycles. Researchers would identify the structures of transition states—the highest energy points along a reaction coordinate—and calculate the activation energies.

Prediction of Spectroscopic Properties and Spectral Interpretation

DFT methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, this would include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule (e.g., P=O stretch, C=C vinyl stretches).

NMR Spectra: Chemical shifts (e.g., ³¹P, ¹³C, ¹H) can be computed to help assign signals in experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.

Rational Design of Ligands and Catalysts

The structural and electronic properties of phosphine (B1218219) oxides are relevant to their use as pre-ligands or in catalyst design. Although this compound itself is a phosphine oxide, its reduced phosphine counterpart is a potential ligand for transition metal catalysis. The unsaturated vinyl groups offer sites for further functionalization or for polymerization to create macromolecular ligands. DFT studies can be used to rationally design new ligands based on the this compound scaffold, tuning their electronic and steric properties to optimize the performance of a catalyst for a specific reaction.

Molecular Dynamics Simulations for Polymer Behavior

The presence of two vinyl groups makes this compound a monomer or cross-linking agent for polymerization. While early reports from the 1960s confirm its ability to form polymers, modern molecular dynamics (MD) simulations could provide atomistic insight into the behavior of these materials.

MD simulations model the physical movements of atoms and molecules over time. For a polymer derived from this compound, MD could be used to study:

Polymer Chain Conformation and Dynamics: How the polymer chains fold and move in different environments.

Material Properties: Prediction of bulk properties such as glass transition temperature, density, and mechanical strength.

Interactions with Other Molecules: How the polymer interacts with solvents or other embedded molecules.

Quantum Chemical Methods (e.g., Ab Initio, Semiempirical) for Electronic Properties

Beyond DFT, other quantum chemical methods offer varying levels of theory.

Ab Initio Methods: These "first-principles" methods (like Hartree-Fock and post-Hartree-Fock methods) are based directly on quantum mechanics without empirical parameters. While computationally expensive, they can provide highly accurate benchmarks for electronic properties.

Semiempirical Methods: These methods use a simpler quantum mechanical framework and introduce parameters derived from experimental data to speed up calculations. They are suitable for very large molecular systems where DFT or ab initio methods would be too costly, though with a trade-off in accuracy.

For this compound, these methods would also be employed to calculate electronic properties, offering a comparison to DFT results and providing a broader theoretical understanding of the molecule.

Development of Theoretical Kinetic Models for Polymerization Processes

While comprehensive theoretical kinetic models developed exclusively for the polymerization of this compound are not extensively detailed in publicly accessible literature, the fundamental principles and methodologies for creating such models can be thoroughly understood by examining analogous systems. Theoretical and computational chemistry provides powerful tools to predict and analyze the complex processes involved in the polymerization of divinyl monomers. These models are crucial for understanding reaction mechanisms, predicting polymer structure, and optimizing reaction conditions.

Quantum Chemical Insights into Reactivity

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of monomers like this compound. diva-portal.org By modeling the potential energy surface of the reaction, DFT can elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies (Ea), which are fundamental parameters for any kinetic model. mdpi.comresearchgate.net

Studies on trivinylphosphine (B117729) oxide (TVPO), a closely related organophosphorus monomer, offer significant insights that can be extrapolated to this compound. mdpi.com DFT simulations of TVPO polymerization have explored the kinetics and thermodynamics of nucleophilic addition reactions. mdpi.com For instance, the anionic addition polymerization initiated by a Grignard reagent was shown to proceed via a pseudo-Michael addition mechanism involving a four-membered ring transition state. mdpi.com Such calculations reveal that these reactions are often kinetically favorable, characterized by low activation energies and exothermic profiles. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Vinylphosphine Oxide Reactions

| Reaction Type | Reactants | Key Findings | Calculated Parameters (Illustrative) |

| Anionic Addition Polymerization | Trivinylphosphine Oxide (TVPO) + Vinylmagnesium Bromide (VMB) | Kinetically favorable reaction proceeding via a four-membered ring intermediate. mdpi.com | Activation Energy (Ea): Low, suggesting a high rate constant. mdpi.com |

| Nucleophilic Addition | Trivinylphosphine Oxide (TVPO) + Piperazine (B1678402) | Reaction mechanism follows a pseudo-Michael addition pathway. mdpi.com | - |

| Synthesis Reaction | POCl₃ + VMB | The reaction to form TVPO is thermodynamically favorable and exhibits rapid kinetics. mdpi.com | Energy Release: 56.22 kcal/mol (exothermic). mdpi.com |

This table presents illustrative findings from DFT studies on trivinylphosphine oxide, which serve as a strong theoretical basis for understanding the potential polymerization behavior of this compound.

Macroscopic Kinetic Modeling of Divinyl Polymerization

Building upon the fundamental parameters derived from quantum chemistry, macroscopic kinetic models are developed to describe the evolution of the polymer system over time. For divinyl monomers, these models must account for complex phenomena such as cross-linking, intramolecular cyclization, and the formation of a polymer network (gelation). nih.govresearchgate.net Several theoretical frameworks are employed for this purpose.

Kinetic Gelation Models: These models are developed to predict polymer structure by incorporating the kinetics of the specific polymerization method used, such as living/controlled radical polymerization. acs.org They can, for example, predict the formation of more monodisperse linear polymers and can be used to analyze the effect of a cross-linking agent on the gel point and the resulting network structure. acs.org

Method of Moments: This deterministic approach simplifies the system by tracking the moments of the polymer size distribution rather than each individual polymer chain. It has been successfully applied to model nitroxide-mediated polymerization (NMP) with cross-linking of systems like styrene/divinylbenzene. nih.gov This method can predict properties like gel fraction and the influence of different reactant reactivities on the formation of the polymer structure. nih.gov

Monte Carlo Simulations: This stochastic method simulates the behavior of individual polymer chains and their reactions. bangor.ac.uk It is particularly powerful for complex systems like the atom transfer radical polymerization (ATRP) of divinyl monomers, as it can account for spatial inhomogeneities and the effects of intramolecular cyclization, which are often neglected in simpler models like the classic Flory-Stockmayer theory. bangor.ac.uk Simulations can predict gel points and provide detailed information on the molecular weight distribution and the extent of cross-linking and cyclization. bangor.ac.uk

Table 2: Comparison of Theoretical Modeling Techniques for Divinyl Polymerization